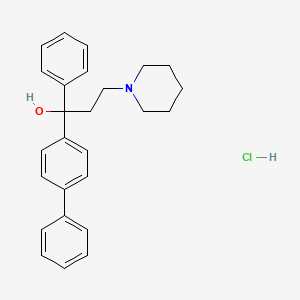

alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride

CAS No.: 50910-35-5

Cat. No.: VC20522621

Molecular Formula: C26H30ClNO

Molecular Weight: 408.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50910-35-5 |

|---|---|

| Molecular Formula | C26H30ClNO |

| Molecular Weight | 408.0 g/mol |

| IUPAC Name | 1-phenyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C26H29NO.ClH/c28-26(24-12-6-2-7-13-24,18-21-27-19-8-3-9-20-27)25-16-14-23(15-17-25)22-10-4-1-5-11-22;/h1-2,4-7,10-17,28H,3,8-9,18-21H2;1H |

| Standard InChI Key | SYGHGTWDMQVZPW-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride integrates three primary components:

-

A 4-biphenylyl group (two linked phenyl rings), providing planar rigidity and hydrophobic interactions.

-

A phenyl group at the alpha position, enhancing steric bulk and influencing receptor binding kinetics.

-

A piperidine-propanol moiety, contributing basicity and hydrogen-bonding capabilities through its nitrogen and hydroxyl groups.

Key Physicochemical Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C26H30ClNO (estimated) |

| Molecular Weight | ~408.0 g/mol (theoretical) |

| Solubility | High in polar solvents (e.g., DMSO) |

| Stability | Hydrochloride salt enhances stability |

The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies. Structural analogs, such as alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride (CAS 50910-16-2), exhibit boiling points exceeding 500°C, suggesting similar thermal stability for this compound.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Friedel-Crafts Alkylation: Coupling 4-biphenylyl chloride with phenylacetaldehyde in the presence of AlCl3 to form the alpha-phenyl-biphenylyl intermediate.

-

Mannich Reaction: Introducing the piperidine-propanol moiety via reaction with piperidine and formaldehyde under acidic conditions.

-

Salt Formation: Treating the free base with HCl in ethanol to yield the hydrochloride salt.

Critical Reaction Parameters:

-

Temperature: 60–80°C for optimal yield.

-

Catalysts: Lewis acids (e.g., AlCl3) for electrophilic substitutions.

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Industrial Production Challenges

Scaling this synthesis requires addressing:

-

Exothermic Reactions: Batch reactors with cooling systems to manage heat generation during alkylation.

-

Byproduct Formation: Chromatography or fractional distillation to isolate the target compound from stereoisomers.

Biological Activity and Mechanism of Action

NMDA Receptor Antagonism

Structural analogs, such as alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride, demonstrate potent NMDA receptor inhibition (IC50 = 0.2 µM in cortical neuron assays). This activity is attributed to:

-

Competitive Binding: The piperidine nitrogen interacts with the NMDA receptor’s glutamate-binding site.

-

Allosteric Modulation: Biphenylyl groups stabilize the receptor’s closed conformation, reducing Ca²⁺ influx.

Neuropharmacological Effects

In rodent models, related compounds show:

-

Cognitive Enhancement: Improved spatial memory in Morris water maze tests.

-

Antipsychotic Potential: Reduced hyperlocomotion in dopamine agonist-induced schizophrenia models.

| Precaution | Recommendation |

|---|---|

| Personal Protective Gear | Lab coat, nitrile gloves, safety goggles |

| Ventilation | Use fume hoods for powder handling |

| Storage | Airtight containers under N2 at 4°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume